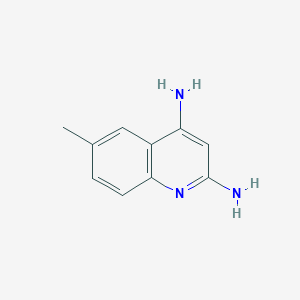
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid is a chemical compound with the molecular formula C8H10N2O5. It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 2 of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid typically involves the reaction of 4,6-dimethoxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring . The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or water for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in plant death .
Vergleich Mit ähnlichen Verbindungen
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can be compared with other similar compounds, such as bispyribac-sodium and phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate . These compounds share structural similarities but differ in their specific functional groups and applications. For example, bispyribac-sodium is also a herbicide but has a different mode of action and target specificity .
List of Similar Compounds
- Bispyribac-sodium
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Propyl 4-[2-(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate
Eigenschaften
CAS-Nummer |
138377-94-3 |
|---|---|
Molekularformel |
C8H10N2O5 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
CYFGDTOEGYALQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Kanonische SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Synonyme |
Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















